![molecular formula C7H5Cl2NO2 B578128 1-Chloro-3-(chloromethyl)-2-nitrobenzene CAS No. 1261642-82-3](/img/structure/B578128.png)
1-Chloro-3-(chloromethyl)-2-nitrobenzene
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Overview
Description
1-Chloro-3-(chloromethyl)-2-nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is also known as MCN, which is its abbreviation. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a potent electrophile and its ability to undergo nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(chloromethyl)-2-nitrobenzene involves its ability to act as a potent electrophile. It can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols. This property makes it a valuable reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-(chloromethyl)-2-nitrobenzene. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Chloro-3-(chloromethyl)-2-nitrobenzene in lab experiments include its ability to act as a potent electrophile and its ability to undergo nucleophilic substitution reactions. However, its toxicity and potential health hazards make it necessary to handle with care.
Future Directions
There are several future directions for the use of 1-Chloro-3-(chloromethyl)-2-nitrobenzene in scientific research. One potential area of research is the development of new synthetic methodologies using this compound. Another area of research is the investigation of its potential use in the synthesis of new pharmaceuticals and other fine chemicals. Additionally, the investigation of its potential toxicity and health hazards is also an area of future research.
Synthesis Methods
The synthesis of 1-Chloro-3-(chloromethyl)-2-nitrobenzene can be achieved through the reaction of 2-nitrochlorobenzene with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of hydrochloric acid.
Scientific Research Applications
1-Chloro-3-(chloromethyl)-2-nitrobenzene has been widely used in scientific research due to its ability to act as a potent electrophile. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.
properties
IUPAC Name |
1-chloro-3-(chloromethyl)-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFNZYZSHJQQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(chloromethyl)-2-nitrobenzene |
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